molecular formula C15H13ClO B12341239 1-(4-Chlorophenyl)-2-phenylpropan-1-one

1-(4-Chlorophenyl)-2-phenylpropan-1-one

Cat. No.: B12341239
M. Wt: 244.71 g/mol
InChI Key: YLIZKDAYWOXASN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO It is a ketone that features a phenyl group and a 4-chlorophenyl group attached to a central propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5COCl+C6H5C6H5COC6H4Cl+HCl\text{C6H5COCl} + \text{C6H5} \rightarrow \text{C6H5COC6H4Cl} + \text{HCl} C6H5COCl+C6H5→C6H5COC6H4Cl+HCl

Another method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid and benzoic acid.

    Reduction: 1-(4-Chlorophenyl)-2-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-phenylpropan-1-ol: The reduced form of the compound.

    4-Chlorobenzophenone: A structurally similar compound with a different substitution pattern.

    4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-phenylpropan-1-one.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-phenylpropan-1-one

InChI

InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3

InChI Key

YLIZKDAYWOXASN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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